molecular formula C24H27NO6 B11024360 N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine

N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine

Cat. No.: B11024360
M. Wt: 425.5 g/mol
InChI Key: SKUPYTZNAJAAGN-JOCHJYFZSA-N
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Description

(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a benzofurochromen ring system

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(2R)-3-methyl-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C24H27NO6/c1-12(2)22(23(27)28)25-21(26)9-8-14-13(3)16-10-17-15-6-4-5-7-18(15)30-20(17)11-19(16)31-24(14)29/h10-12,22H,4-9H2,1-3H3,(H,25,26)(H,27,28)/t22-/m1/s1

InChI Key

SKUPYTZNAJAAGN-JOCHJYFZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzofurochromen ring system, followed by the introduction of the propanoyl and butanoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID apart is its unique benzofurochromen ring system combined with the propanoyl and butanoic acid moieties. This combination of structural features may confer unique properties, such as enhanced stability, specificity, or activity, compared to other similar compounds.

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